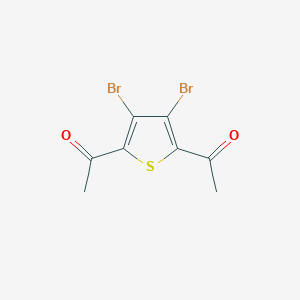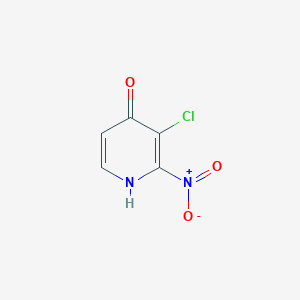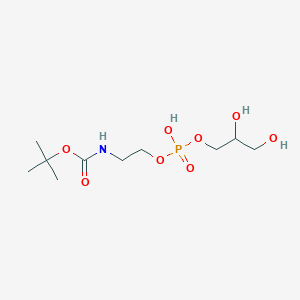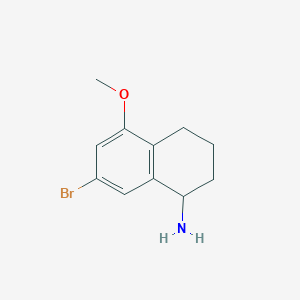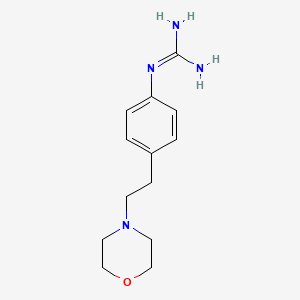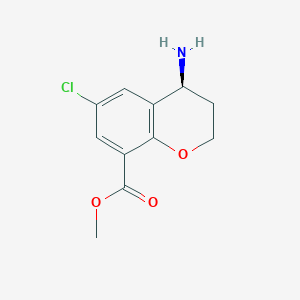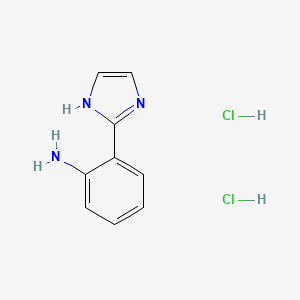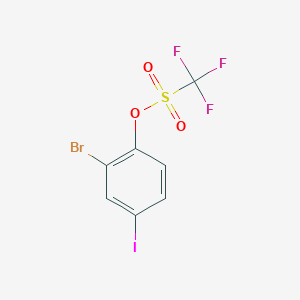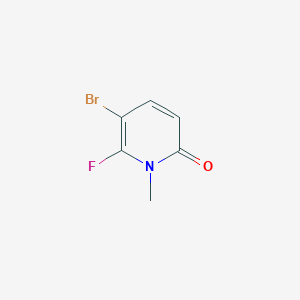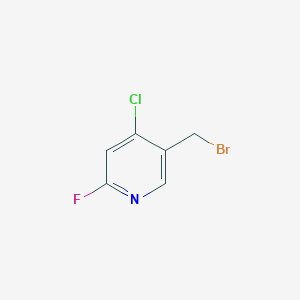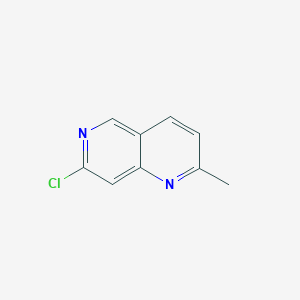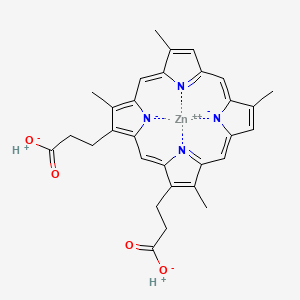
Zn(II) Deuteroporphyrin IX
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc(II) Deuteroporphyrin IX: is a metalloporphyrin compound where a zinc ion is coordinated to the nitrogen atoms of the deuteroporphyrin IX macrocycle. This compound is a derivative of protoporphyrin IX and is known for its role in various biochemical and industrial applications. The presence of the zinc ion imparts unique chemical properties to the deuteroporphyrin IX, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: Zinc(II) Deuteroporphyrin IX can be synthesized through several methods. One common approach involves the treatment of deuteroporphyrin IX dimethyl ester with zinc acetate in a suitable solvent such as methanol or chloroform. The reaction typically proceeds at room temperature and results in the formation of Zinc(II) Deuteroporphyrin IX .
Industrial Production Methods: Industrial production of Zinc(II) Deuteroporphyrin IX often involves large-scale synthesis using similar methods as described above. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
化学反応の分析
Types of Reactions: Zinc(II) Deuteroporphyrin IX undergoes various chemical reactions, including electrophilic substitution, oxidation, and reduction. One notable reaction is the Friedel-Crafts acylation at the meso position of the porphyrin ring .
Common Reagents and Conditions:
Electrophilic Substitution: Benzoylation using benzoic anhydride and tin(IV) chloride as catalysts.
Oxidation: Reaction with oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction using reducing agents like sodium borohydride.
Major Products:
Benzoylated Derivatives: Formed during electrophilic substitution reactions.
Oxidized Products: Resulting from oxidation reactions, often leading to the formation of hydroxylated or carboxylated derivatives.
Reduced Products: Formed during reduction reactions, leading to the formation of reduced porphyrin derivatives.
科学的研究の応用
Zinc(II) Deuteroporphyrin IX has a wide range of applications in scientific research:
作用機序
The mechanism of action of Zinc(II) Deuteroporphyrin IX involves its interaction with specific molecular targets and pathways:
Inhibition of Heme Oxygenase: Zinc(II) Deuteroporphyrin IX inhibits heme oxygenase by binding to the enzyme’s active site, preventing the degradation of heme into biliverdin.
Photosensitization: In photodynamic therapy, Zinc(II) Deuteroporphyrin IX absorbs light and generates reactive oxygen species, leading to the destruction of cancer cells.
類似化合物との比較
Zinc(II) Deuteroporphyrin IX can be compared with other metalloporphyrins such as:
Copper(II) Deuteroporphyrin IX: Known for its reduced photosensitizing properties and use in tumor detection using PET or SPECT imaging.
Nickel(II) Deuteroporphyrin IX: Exhibits different catalytic properties compared to Zinc(II) Deuteroporphyrin IX.
Iron(III) Deuteroporphyrin IX: Plays a crucial role in oxygen transport and storage in biological systems.
Zinc(II) Deuteroporphyrin IX stands out due to its unique combination of catalytic, inhibitory, and photosensitizing properties, making it a versatile compound in various fields of research and application.
特性
分子式 |
C30H28N4O4Zn |
|---|---|
分子量 |
573.9 g/mol |
IUPAC名 |
zinc;3-[18-(2-carboxylatoethyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron |
InChI |
InChI=1S/C30H30N4O4.Zn/c1-15-9-20-12-25-17(3)21(5-7-29(35)36)27(33-25)14-28-22(6-8-30(37)38)18(4)26(34-28)13-24-16(2)10-19(32-24)11-23(15)31-20;/h9-14H,5-8H2,1-4H3,(H4,31,32,33,34,35,36,37,38);/q;+2/p-2 |
InChIキー |
AWLDATKNAASRNV-UHFFFAOYSA-L |
正規SMILES |
[H+].[H+].CC1=CC2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=CC(=N5)C=C1[N-]2)C)C)CCC(=O)[O-])C(=C3C)CCC(=O)[O-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


